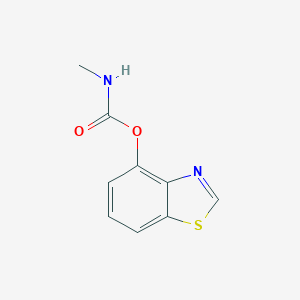
1,3-benzothiazol-4-yl N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-benzothiazol-4-yl N-methylcarbamate (BTMC) is a chemical compound that has been extensively studied for its potential use as a pesticide and insecticide. It is a member of the carbamate family of compounds, which are widely used in agriculture and public health to control insect pests. BTMC has been shown to have a high level of efficacy against a wide range of insect pests, making it a promising candidate for use in pest control.
Mécanisme D'action
1,3-benzothiazol-4-yl N-methylcarbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine in the insect's nervous system, which ultimately results in paralysis and death.
Effets Biochimiques Et Physiologiques
1,3-benzothiazol-4-yl N-methylcarbamate has been shown to have a number of biochemical and physiological effects on insects, including the inhibition of acetylcholinesterase activity, disruption of the nervous system, and death. These effects are highly specific to insects and do not have a significant impact on other organisms, making 1,3-benzothiazol-4-yl N-methylcarbamate a safe and effective pesticide.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,3-benzothiazol-4-yl N-methylcarbamate in lab experiments include its high level of efficacy against a wide range of insect pests, its specificity to insects, and its relatively low toxicity to other organisms. However, there are also limitations to its use, including the need for careful handling due to its toxicity and the potential for development of resistance in insect populations over time.
Orientations Futures
There are a number of potential future directions for research on 1,3-benzothiazol-4-yl N-methylcarbamate, including the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, research could focus on the development of new compounds that work through similar mechanisms to 1,3-benzothiazol-4-yl N-methylcarbamate, but with improved properties such as increased specificity or reduced toxicity. Finally, research could explore the potential use of 1,3-benzothiazol-4-yl N-methylcarbamate in combination with other pesticides or insecticides to improve overall efficacy and reduce the risk of resistance development.
Méthodes De Synthèse
The synthesis of 1,3-benzothiazol-4-yl N-methylcarbamate can be achieved by a variety of methods, including the reaction of benzothiazole with methyl isocyanate. This reaction produces 1,3-benzothiazol-4-yl N-methylcarbamate as the primary product, which can be isolated and purified through a series of chemical processes.
Applications De Recherche Scientifique
1,3-benzothiazol-4-yl N-methylcarbamate has been the subject of extensive scientific research, with studies examining its efficacy as a pesticide and insecticide. These studies have shown that 1,3-benzothiazol-4-yl N-methylcarbamate is highly effective against a wide range of insect pests, including mosquitoes, cockroaches, and flies.
Propriétés
Numéro CAS |
17767-71-4 |
|---|---|
Nom du produit |
1,3-benzothiazol-4-yl N-methylcarbamate |
Formule moléculaire |
C9H8N2O2S |
Poids moléculaire |
208.24 g/mol |
Nom IUPAC |
1,3-benzothiazol-4-yl N-methylcarbamate |
InChI |
InChI=1S/C9H8N2O2S/c1-10-9(12)13-6-3-2-4-7-8(6)11-5-14-7/h2-5H,1H3,(H,10,12) |
Clé InChI |
YSTAAMZYDLWSJX-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C2C(=CC=C1)SC=N2 |
SMILES canonique |
CNC(=O)OC1=C2C(=CC=C1)SC=N2 |
Synonymes |
Carbamic acid, methyl-, 4-benzothiazolyl ester (8CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



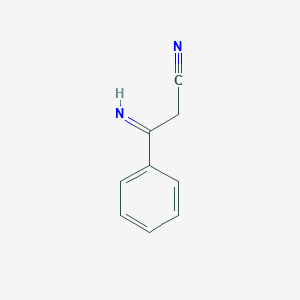
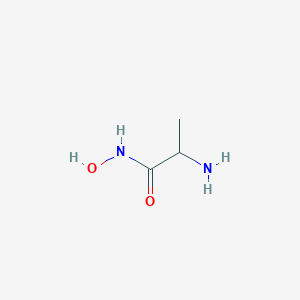

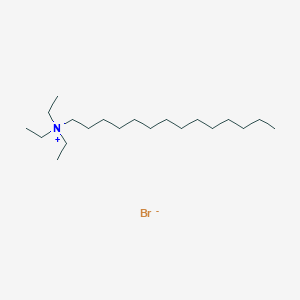
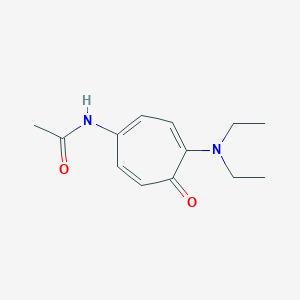
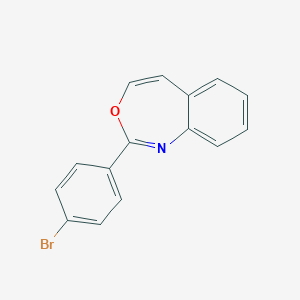
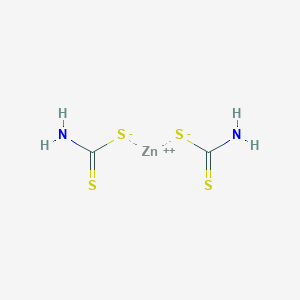

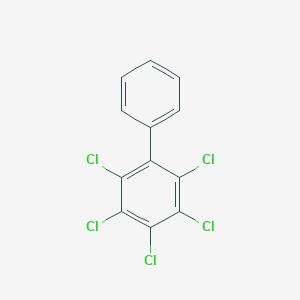
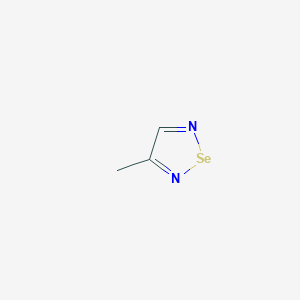
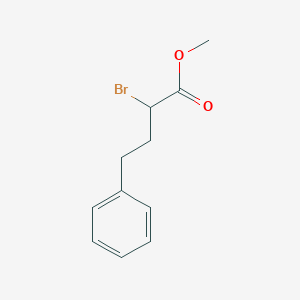
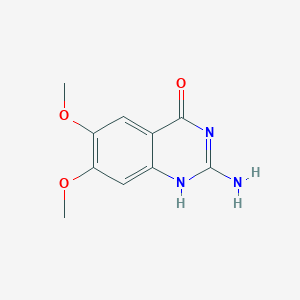
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol](/img/structure/B96231.png)
